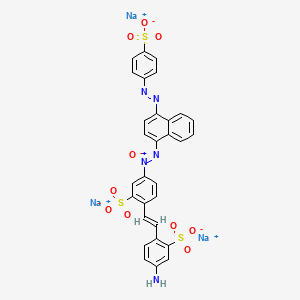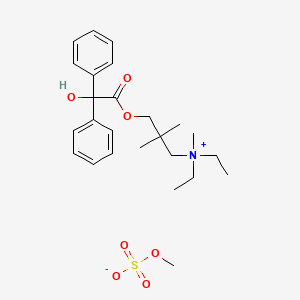
Propionic acid, thio-, S-isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionic acid, thio-, S-isopropyl ester, also known as propanethioic acid, S-(1-methylethyl) ester, is an organic compound with the molecular formula C6H12OS. It is a thioester, which means it contains a sulfur atom replacing the oxygen atom in the ester functional group. This compound is used in various chemical reactions and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propionic acid, thio-, S-isopropyl ester can be synthesized through the esterification of propionic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at temperatures ranging from 50°C to 80°C. The use of a pervaporation reactor can enhance the conversion by shifting the equilibrium of the reversible esterification reaction .
Industrial Production Methods
In industrial settings, the esterification process is optimized using ion exchange resin catalysts like Amberlyst 15, Amberlyst 70, and Dowex 50 WX8. These catalysts help achieve higher conversion rates and better yields. The process parameters, including catalyst loading, alcohol to acid molar ratio, and reaction temperature, are carefully controlled to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Propionic acid, thio-, S-isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: This reaction involves breaking down the ester into its corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Thioesters can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Propionic acid and isopropyl alcohol.
Reduction: Corresponding alcohol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Propionic acid, thio-, S-isopropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioesters and thioacids.
Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug formulations and as a preservative.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propionic acid, thio-, S-isopropyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymatic reactions, leading to the formation of thioesters and other metabolites. The sulfur atom in the thioester group plays a crucial role in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Propionic acid, thio-, S-isopropyl ester can be compared with other similar compounds, such as:
Propionic acid, isopropyl ester: Similar in structure but contains an oxygen atom instead of sulfur.
Butyric acid, thio-, S-isopropyl ester: Similar thioester structure but with a longer carbon chain.
Acetic acid, thio-, S-isopropyl ester: Similar thioester structure but with a shorter carbon chain.
The uniqueness of this compound lies in its sulfur-containing thioester group, which imparts distinct chemical properties and reactivity compared to oxygen-containing esters .
Propriétés
Formule moléculaire |
C6H12OS |
|---|---|
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
S-propan-2-yl propanethioate |
InChI |
InChI=1S/C6H12OS/c1-4-6(7)8-5(2)3/h5H,4H2,1-3H3 |
Clé InChI |
LDEJXFDTQBEVOR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


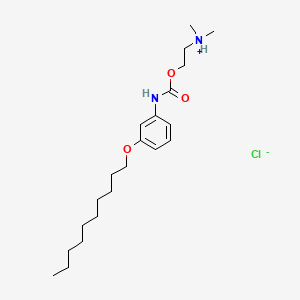

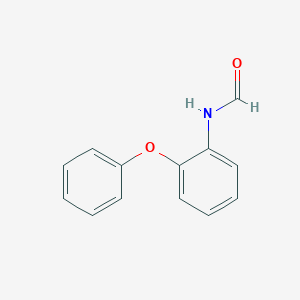
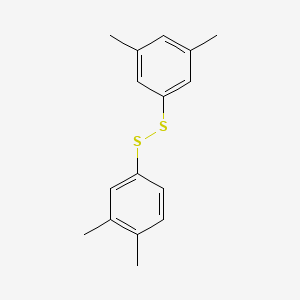
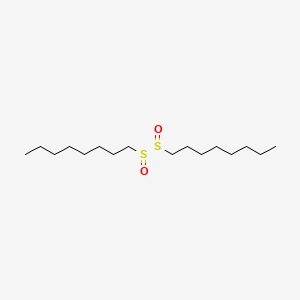



![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)

![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)

